molecular formula C20H15BrClN5OS B11700380 (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11700380
M. Wt: 488.8 g/mol
InChI Key: PBQZGGSYBNNKCI-UHFFFAOYSA-N
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Description

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including a thiazole ring, a pyrazolone ring, and various substituents such as bromine, chlorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step reactions. One common approach is as follows:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Formation of the Pyrazolone Ring: The pyrazolone ring can be synthesized by reacting ethyl acetoacetate with hydrazine hydrate.

    Coupling Reaction: The thiazole and pyrazolone intermediates are then coupled together using a suitable coupling agent such as phosphorus oxychloride.

    Substitution Reaction: The final step involves the substitution of the hydrazine group with 3-chloro-2-methylphenylhydrazine under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the nitro or azo groups, converting them to amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique electronic properties due to the presence of multiple heteroatoms.

Biology:

  • Investigated for its potential as an antimicrobial and antifungal agent.
  • Studied for its interactions with biological macromolecules such as proteins and DNA.

Medicine:

  • Potential applications in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
  • Explored for its ability to modulate various biological pathways.

Industry:

  • Used in the development of new materials with specific electronic and optical properties.
  • Potential applications in the field of organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood but is believed to involve interactions with various molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA: Intercalation into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

  • (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness:

  • The presence of both bromine and chlorine substituents provides unique electronic and steric properties.
  • The combination of thiazole and pyrazolone rings offers a distinct scaffold for further functionalization and derivatization.
  • The specific arrangement of substituents allows for targeted interactions with biological molecules, enhancing its potential as a pharmaceutical agent.

Properties

Molecular Formula

C20H15BrClN5OS

Molecular Weight

488.8 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(3-chloro-2-methylphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H15BrClN5OS/c1-11-15(22)4-3-5-16(11)24-25-18-12(2)26-27(19(18)28)20-23-17(10-29-20)13-6-8-14(21)9-7-13/h3-10,26H,1-2H3

InChI Key

PBQZGGSYBNNKCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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